Product packaging for 2,5-dichloro-1-tosyl-1H-pyrrole(Cat. No.:)

2,5-dichloro-1-tosyl-1H-pyrrole

Cat. No.: B14121947
M. Wt: 290.2 g/mol
InChI Key: JVHBFNWCZKSJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-1-tosyl-1H-pyrrole is a specialty pyrrole derivative designed for advanced chemical synthesis and pharmaceutical research. The compound features a dichloro-substituted pyrrole core, a structure known to be a valuable precursor in organic synthesis . The N-tosyl (p-toluenesulfonyl) group acts as a protecting and activating moiety, enhancing the compound's stability and making it a versatile intermediate for constructing more complex nitrogen-containing heterocycles . This reagent is particularly useful in the exploration of carbonic anhydrase inhibitors, as related 1-tosyl pyrrole derivatives have demonstrated potent inhibitory effects on human carbonic anhydrase isozymes, showing activity comparable to some clinically used sulfonamides . Furthermore, it serves as a critical building block in methodologies such as C–H functionalization, which is a powerful tool for the efficient and stereoselective synthesis of pharmaceutically relevant pyrrolidine scaffolds . As a synthon, it can be used to access a wide range of biologically active molecules, including potential lead compounds for drug discovery [citation:7). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9Cl2NO2S B14121947 2,5-dichloro-1-tosyl-1H-pyrrole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9Cl2NO2S

Molecular Weight

290.2 g/mol

IUPAC Name

2,5-dichloro-1-(4-methylphenyl)sulfonylpyrrole

InChI

InChI=1S/C11H9Cl2NO2S/c1-8-2-4-9(5-3-8)17(15,16)14-10(12)6-7-11(14)13/h2-7H,1H3

InChI Key

JVHBFNWCZKSJBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC=C2Cl)Cl

Origin of Product

United States

Reactivity Profiles and Mechanistic Pathways of 2,5 Dichloro 1 Tosyl 1h Pyrrole

Electrophilic Aromatic Substitution (EAS) Reactions on the Pyrrole (B145914) Ring

Electrophilic aromatic substitution is a fundamental reaction for pyrroles. However, the substituents on 2,5-dichloro-1-tosyl-1H-pyrrole significantly influence the course of these reactions.

The N-tosyl group is a strong electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack. This deactivation is a consequence of the sulfonyl group's ability to pull electron density away from the aromatic system. In contrast to the activating nature of the nitrogen lone pair in simple pyrroles, the N-tosyl group diminishes the ring's nucleophilicity. pearson.comcdnsciencepub.com

Halogens, while also deactivating due to their inductive electron-withdrawing effect, are ortho, para-directors in electrophilic aromatic substitution. youtube.comlibretexts.org In the case of this compound, the C-2 and C-5 positions are already occupied by chlorine atoms. Therefore, any electrophilic attack is directed to the remaining C-3 and C-4 positions. The combined deactivating effects of the N-tosyl group and the two chlorine atoms make electrophilic substitution on this substrate challenging, often requiring harsh reaction conditions.

With the C-2 and C-5 positions blocked, electrophilic substitution is forced to occur at the C-3 or C-4 positions. The regioselectivity between these two sites is influenced by both electronic and steric factors. Generally, electrophilic attack on the pyrrole ring is preferred at the C-2 (or α) position due to the greater stabilization of the resulting cationic intermediate through resonance. onlineorganicchemistrytutor.com When the α-positions are blocked, as in this case, substitution occurs at the β-positions (C-3 and C-4).

Studies on related N-sulfonylated pyrroles have shown that acylation reactions can be highly regioselective, favoring the 3-position. cdnsciencepub.com For instance, the Friedel-Crafts acylation of 1-(phenylsulfonyl)pyrrole (B93442) yields predominantly the 3-acyl derivative. cdnsciencepub.com This preference is attributed to the electronic influence of the N-sulfonyl group, which directs incoming electrophiles to the C-3 position. However, for other electrophiles, mixtures of 2- and 3-substituted products are often observed, and in some cases, 2-substitution is favored. cdnsciencepub.com Given the presence of two chloro substituents, steric hindrance could also play a role in directing the electrophile to the less hindered of the two available positions, although in this symmetrical molecule, C-3 and C-4 are sterically similar.

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms at the C-2 and C-5 positions are susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound can serve as a substrate in these reactions, where the chlorine atoms act as leaving groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or ester) with a halide. mdpi.comnih.gov It is widely used for the synthesis of biaryl compounds. The reaction of this compound with a boronic acid in the presence of a palladium catalyst and a base would be expected to yield mono- or di-substituted pyrroles. The regioselectivity of the first coupling can be influenced by the reaction conditions and the steric and electronic nature of the boronic acid. In dichlorinated N-heterocycles, the halide adjacent to the nitrogen is often more reactive. nih.gov However, ligand choice can reverse this selectivity. nih.gov One-pot double Suzuki couplings of dichloropyrimidines have been developed, suggesting that similar strategies could be applied to this compound for the efficient synthesis of 2,5-diarylpyrroles. researchgate.net

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would lead to the formation of 2,5-dialkynylpyrroles. The Sonogashira coupling of 4,6-dichloro-2-pyrone shows high regioselectivity for the 6-position, indicating that electronic effects within the heterocyclic ring play a crucial role in determining the site of reaction. nih.gov Similar regioselective control might be achievable with this compound.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to form C(sp³)–C(sp²) and C(sp²)–C(sp²) bonds. wikipedia.orgnih.gov The reaction of this compound with an organozinc reagent in the presence of a palladium or nickel catalyst could provide access to a variety of substituted pyrroles. orgsyn.org The reactivity of the chloro groups would likely follow the general trend for palladium-catalyzed couplings.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Nucleophile Catalyst System Product Type
Suzuki-Miyaura Organoboron Reagent Pd Catalyst, Base Aryl/Vinyl Substituted Pyrrole
Sonogashira Terminal Alkyne Pd Catalyst, Cu(I) Co-catalyst, Base Alkynyl Substituted Pyrrole
Negishi Organozinc Reagent Pd or Ni Catalyst Alkyl/Aryl/Vinyl Substituted Pyrrole

Direct nucleophilic aromatic substitution (SNAr) on chloroarenes is generally difficult unless the ring is activated by strong electron-withdrawing groups. The N-tosyl group and the second chlorine atom in this compound enhance the electrophilicity of the carbon atoms bearing the chlorine atoms, potentially enabling direct displacement by strong nucleophiles.

Reactions of related dichlorinated heterocycles with nucleophiles like thiols and phenols have been reported. beilstein-journals.orgbeilstein-journals.org These reactions often require elevated temperatures and a base to facilitate the substitution. For instance, nucleophilic substitution reactions have been observed in 2-chloropyridines. lookchem.com The reactivity of this compound towards heteroatom nucleophiles would depend on the nucleophilicity of the reagent and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines could potentially displace one or both chlorine atoms.

Transformations Involving the N-Tosyl Moiety

The N-tosyl group, while often employed as a protecting group, can also be involved in chemical transformations.

The primary transformation involving the N-tosyl group is its removal (deprotection) to yield the free N-H pyrrole. This is typically achieved under reductive conditions or by treatment with a strong base. The stability of the tosyl group allows it to be carried through various synthetic steps before its removal.

Furthermore, the tosyl group can influence the reactivity of the pyrrole ring in other ways. For example, it can direct metallation to the C-2 position. While the C-2 and C-5 positions are chlorinated in the title compound, this directing effect is a key feature of N-tosylpyrroles in general. nih.gov

In some cases, the N-tosyl group can participate in cycloaddition reactions or rearrangements, although this is less common for simple N-tosylpyrroles. More complex systems, like N-tosyl-1,2,3-triazoles, undergo rhodium-catalyzed transannulation reactions with alkynes to form pyrroles. nih.gov While not a direct reaction of the N-tosyl group on the pyrrole itself, it highlights the role of the tosyl group in mediating complex transformations.

Cycloaddition Chemistry of the Pyrrole Core

The pyrrole ring, despite its aromatic character, can participate in cycloaddition reactions, acting as a diene. The N-tosyl group, by withdrawing electron density, can influence the facility and outcome of these reactions.

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. wikipedia.org Pyrroles can act as dienes in [4+2] cycloadditions with reactive dienophiles. wikipedia.orgnih.govyoutube.com The electron-withdrawing N-tosyl group in this compound is expected to lower the energy of the pyrrole's HOMO, potentially making the Diels-Alder reaction more challenging compared to N-alkyl or N-H pyrroles. However, the use of highly reactive dienophiles, such as maleimides or acetylenic esters, can facilitate the reaction. nih.gov The reaction of 1-tosylpyrrole (B123520) with dienophiles is known, and similar reactivity could be anticipated for the dichlorinated analogue, leading to the formation of bicyclic adducts. beilstein-journals.orgrsc.org

Table 1: Examples of Diels-Alder Reactions with Pyrrole Derivatives

DieneDienophileProductReference
2,5-DimethylfuranN-(p-tolyl)maleimideExo-Diels-Alder adduct nih.gov
1,2,5-TrimethylpyrroleN-(p-tolyl)maleimideNo cycloadduct observed nih.gov

This table presents examples with related five-membered heterocycles to illustrate the general principles of Diels-Alder reactions in this class of compounds.

[2+1] cycloaddition reactions, such as the addition of carbenes or carbenoids to the double bonds of the pyrrole ring, would lead to the formation of bicyclic systems containing a cyclopropane (B1198618) ring. The N-tosyl group and the chloro substituents would influence the regioselectivity and stereoselectivity of such additions. The electron-deficient nature of the pyrrole ring in this compound might favor reactions with nucleophilic carbenes.

C-H Functionalization Strategies at the Pyrrole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical method for the synthesis of complex molecules. nih.gov For N-tosyl pyrroles, C-H functionalization can occur at the C2/C5 or C3/C4 positions. In the case of this compound, the C2 and C5 positions are blocked by chlorine atoms, directing any potential C-H functionalization to the C3 and C4 positions.

Recent advances have demonstrated that the choice of reaction conditions, particularly the base, can control the chemoselectivity between a rearrangement of an N-acyl group (anionic Fries rearrangement) and C-H functionalization of an external coupling partner. rsc.org While this specific study focused on N-acylpyrroles, the principles could potentially be extended to N-sulfonylated pyrroles. Metal-catalyzed C-H functionalization reactions, employing catalysts based on palladium, rhodium, or iridium, are also prevalent for the arylation, alkenylation, or alkylation of heterocycles and could be applicable to functionalizing the C3 and C4 positions of this compound. nih.gov

Oxidation and Reduction Pathways of the Pyrrole Nucleus

The reactivity of the pyrrole nucleus in this compound under oxidative and reductive conditions is significantly influenced by the electronic properties of its substituents. The presence of two electron-withdrawing chlorine atoms at the 2- and 5-positions, combined with the strongly electron-withdrawing N-tosyl group, renders the pyrrole ring electron-deficient. This electronic characteristic governs its behavior in redox reactions, making it generally more resistant to oxidation and more susceptible to reduction compared to unsubstituted pyrrole.

Oxidation Pathways:

The oxidation of pyrroles can be a complex process, often leading to polymerization or the formation of various oxygenated products. rsc.orgresearchgate.net For this compound, the high degree of electron deficiency is expected to increase its resistance to oxidative degradation. However, under sufficiently strong oxidizing conditions, transformation of the pyrrole ring is anticipated.

Electrochemical studies on substituted pyrroles have demonstrated that the oxidation potential is sensitive to the nature of the substituents on the ring. acs.orgibm.com Electron-withdrawing groups, such as the chloro and tosyl groups in the title compound, would be expected to raise the oxidation potential, making it more difficult to oxidize compared to simple alkyl-substituted or N-unprotected pyrroles.

Should oxidation occur, it would likely proceed via a dearomatization pathway. A potential transformation involves the formation of a pyrrolin-2-one derivative. For instance, the oxidation of substituted pyrroles can yield Δ³-pyrrol-2-ones. nih.gov In the case of this compound, oxidation could potentially lead to the formation of a dichlorinated N-tosylpyrrolinone. The exact nature of the product would depend on the oxidant and reaction conditions.

Interactive Table: Potential Oxidation Reactions of the Pyrrole Nucleus

Oxidizing AgentPotential Product(s)Notes
Strong Oxidants (e.g., m-CPBA, Oxone®)Dichlorinated N-tosylpyrrolinone derivativesThe electron-deficient nature of the ring requires potent oxidizing agents. Regioselectivity would be influenced by the existing substitution pattern.
Electrochemical OxidationPolymeric films or soluble oxidized speciesThe formation of conducting polymers is a common outcome for many pyrrole derivatives upon electrochemical oxidation, although the bulky and deactivating substituents might alter this behavior. nih.gov
Biocatalytic Oxidation (e.g., using oxidoreductases)Oxygenated pyrrole derivatives (e.g., pyrrolinones)Enzymatic systems like dehaloperoxidase have been shown to catalyze the H₂O₂-dependent oxidation of pyrroles to pyrrolin-2-ones. rsc.org

Reduction Pathways:

The electron-deficient nature of this compound makes its pyrrole nucleus a prime candidate for reduction reactions. Various methods are available for the reduction of the pyrrole ring, with the choice of reagent determining the extent of reduction.

Catalytic hydrogenation is a common and effective method for the complete reduction of the pyrrole ring to a pyrrolidine. acs.orgox.ac.ukresearchgate.netacs.org In the presence of a heterogeneous catalyst such as rhodium on alumina (B75360) (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) and a source of hydrogen, this compound would be expected to undergo hydrogenation to yield the corresponding 2,5-dichloro-1-tosylpyrrolidine. The stereochemical outcome of such a reduction would be of interest, as 2,5-disubstituted pyrroles often yield the cis-pyrrolidine isomer. acs.org

Another powerful method for the reduction of electron-deficient pyrroles is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol). ox.ac.ukpu.ac.ke This method typically results in the partial reduction of the aromatic ring. For an electron-deficient pyrrole, this would likely lead to the formation of a 3-pyrroline (B95000) derivative. Thus, treatment of this compound under Birch conditions is anticipated to yield 2,5-dichloro-1-tosyl-3-pyrroline.

Hydride-based reducing agents can also be employed. For instance, diisobutylaluminum hydride (DIBAL-H) has been used for the reduction of N-protected amino acids to the corresponding aldehydes. researchgate.netnih.govrsc.org While this typically targets carbonyl groups, its reactivity towards the electron-deficient pyrrole ring in this compound could potentially lead to partial or full reduction under specific conditions.

Interactive Table: Potential Reduction Reactions of the Pyrrole Nucleus

Reducing Agent/MethodPotential Product(s)Notes
Catalytic Hydrogenation (e.g., H₂, Rh/Al₂O₃)2,5-dichloro-1-tosylpyrrolidineThis method typically leads to the complete saturation of the pyrrole ring. The reaction is often highly diastereoselective. acs.org
Birch Reduction (e.g., Na, NH₃, EtOH)2,5-dichloro-1-tosyl-3-pyrrolineThis method is known for the partial reduction of aromatic systems and is particularly effective for electron-deficient pyrroles. ox.ac.ukpu.ac.ke
Electrochemical ReductionDihydro- or tetrahydro-pyrrole derivativesThe electrochemical reduction of substituted pyridazines has been shown to produce activated pyrroles, suggesting that electrochemical methods could also effect the reduction of the pyrrole ring itself. researchgate.netscilit.com

Advanced Synthetic Applications and Role As a Molecular Scaffold

2,5-Dichloro-1-Tosyl-1H-Pyrrole as a Cornerstone Building Block in Complex Chemical Synthesis

The presence of two reactive chlorine atoms at the 2- and 5-positions, combined with the electron-withdrawing nature of the tosyl group that influences the reactivity of the pyrrole (B145914) ring, establishes this compound as a key starting material for intricate chemical transformations. nih.govrsc.orgnih.govnih.govnih.govmdpi.com

The chlorine atoms in this compound can be selectively or sequentially replaced by a wide array of nucleophiles, enabling the synthesis of diverse, multiply functionalized pyrrole derivatives. This controlled substitution allows for the introduction of various functional groups, leading to compounds with tailored electronic and steric properties. For instance, reactions with amines, thiols, and alkoxides can furnish 2,5-disubstituted pyrroles with different substituents.

Furthermore, the tosyl group can be removed under specific conditions, providing access to N-unsubstituted pyrroles, which can then undergo further functionalization at the nitrogen atom. This multi-stage functionalization capacity is crucial for building complex molecular architectures.

This compound serves as a valuable precursor for the synthesis of more complex heterocyclic frameworks, including fused and bridged systems. The chloro-substituents provide handles for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures containing the pyrrole nucleus.

For example, palladium-catalyzed intramolecular C-H/C-H biaryl coupling reactions can be employed to construct dibenzo-fused five-membered heteroaromatic compounds. mdpi.com While not directly starting from the dichlorinated pyrrole, the principles of such cyclizations can be applied to appropriately substituted derivatives of this compound to forge new ring systems. The synthesis of pyrrolo[1,2-c]imidazoles from acylethynylpyrroles and tosylmethylisocyanide also demonstrates the utility of pyrrole derivatives in building fused heterocyclic structures. nih.gov

Development of Pyrrole-Based Molecular Scaffolds for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the systematic exploration of how structural modifications of a compound affect its biological activity is paramount. nih.govresearchgate.netmdpi.commdpi.comnih.gov this compound provides a robust platform for generating libraries of compounds for structure-activity relationship (SAR) studies.

The ability to introduce a wide range of substituents at the 2- and 5-positions of the pyrrole ring allows for a comprehensive exploration of the chemical space around the pyrrole core. By systematically varying the nature of these substituents—from simple alkyl and aryl groups to more complex functional moieties—researchers can probe the specific interactions between the molecule and its biological target. This systematic derivatization is essential for identifying the key structural features responsible for a desired biological effect. A library of 2,5-disubstituted pyrrole compounds has been constructed using solid- and solution-phase synthesis, demonstrating the feasibility of creating diverse molecular libraries from pyrrole precursors. nih.gov

The pyrrole ring itself is a relatively planar and rigid structure. Incorporating it into larger molecules can impart a degree of conformational rigidity, which is often beneficial for binding to biological targets. The development of fused and bridged systems from this compound can lead to even more conformationally constrained frameworks. By locking the molecule into a specific three-dimensional shape, researchers can gain a clearer understanding of the optimal geometry for biological activity. Studies on 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives have shown how steric crowding can lead to significant conformational adjustments, highlighting the importance of structural rigidity in molecular design. mdpi.com

Contributions to Advanced Materials Chemistry

The unique electronic properties of the pyrrole ring, which can be finely tuned through substitution, make pyrrole-based compounds attractive candidates for applications in materials science. While direct applications of this compound in advanced materials are not extensively documented, its derivatives hold potential for the development of novel organic materials.

The ability to create extended π-conjugated systems through the coupling of pyrrole units suggests potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The construction of benzo-fused polycyclic heteroaromatic compounds is a key area in the development of materials with interesting physical properties. mdpi.com The principles used in these syntheses could be applied to derivatives of this compound to create novel materials.

Precursors for Conducting Polymers and Organic Semiconductors

The structure of this compound makes it a promising precursor for the synthesis of conducting polymers and organic semiconductors. The pyrrole ring itself is an electron-rich aromatic system, a fundamental characteristic for charge transport in organic materials. The presence of the tosyl group, a strong electron-withdrawing group, can significantly influence the electronic properties of the resulting polymers, such as their conductivity and stability.

The chlorine atoms at the 2 and 5 positions are particularly significant as they serve as reactive sites for polymerization. Through various coupling reactions, these chloro-substituents can be replaced to form carbon-carbon bonds, leading to the formation of a conjugated polymer backbone. This π-conjugated system is essential for electrical conductivity, as it allows for the delocalization of electrons along the polymer chain.

While direct polymerization of this compound is a potential route, it is more commonly envisioned as a monomer that can be copolymerized with other aromatic units. This approach allows for the fine-tuning of the resulting polymer's properties, such as its band gap, solubility, and processability. For instance, copolymerization with electron-rich monomers could lead to donor-acceptor polymers, which are of great interest for applications in organic photovoltaics and organic field-effect transistors. The derivatives of pyrrole are widely utilized as intermediates in the synthesis of various materials, including those for organic photovoltaic and organic field-effect transistors. researchgate.net

Table 1: Key Structural Features of this compound and Their Relevance to Polymer Synthesis

Structural FeatureRelevance to Conducting Polymers and Organic Semiconductors
Pyrrole Ring Electron-rich aromatic core, facilitates charge transport.
Tosyl Group Electron-withdrawing, modifies electronic properties and enhances stability.
2,5-Dichloro Substitution Provides reactive sites for polymerization reactions (e.g., Suzuki, Stille coupling).

Development of Electrochromic Devices and Sensors

The potential of this compound extends to the development of electrochromic devices and sensors. Electrochromic materials are capable of changing their optical properties (color) in response to an applied electrical potential. This property is the basis for applications such as smart windows, displays, and sensors.

Polymers derived from this compound are expected to exhibit electrochromic behavior due to the redox activity of the conjugated pyrrole-based backbone. The ability of the polymer to be reversibly oxidized and reduced leads to changes in its electronic structure, which in turn affects its absorption of visible light. The specific colors and the efficiency of the color change can be tailored by modifying the chemical structure of the polymer, for example, by introducing different co-monomers.

In the context of sensors, the interaction of the polymer with specific analytes can induce a change in its conductivity or optical properties, providing a detectable signal. The tosyl group and the chlorine atoms could potentially act as sites for further functionalization, allowing for the introduction of specific recognition elements for targeted sensing applications.

Role in Catalysis and Ligand Design for Metal Complexes

The nitrogen atom of the pyrrole ring in this compound can act as a coordination site for metal ions, making it a candidate for ligand design in coordination chemistry and catalysis. The electronic properties of the pyrrole ring, modulated by the tosyl and chloro substituents, can influence the properties of the resulting metal complexes.

The tosyl group, being strongly electron-withdrawing, can affect the electron density on the nitrogen atom and, consequently, the strength of the metal-ligand bond. This modulation of the electronic environment around the metal center is a key strategy in the design of catalysts with specific activities and selectivities.

Furthermore, the chlorine atoms at the 2 and 5 positions offer opportunities for creating multidentate ligands. These positions can be functionalized with other donor groups, leading to the formation of chelating ligands that can form stable complexes with a variety of transition metals. Such metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, oxidation, and reduction processes. The catalytic activity of transition metal complexes is fundamentally linked to the structure of the catalyst, which includes both electronic and steric effects. researchgate.net

Table 2: Potential Applications of Metal Complexes with this compound-based Ligands

Application AreaRationale
Homogeneous Catalysis The electronic and steric properties of the ligand can be tuned to control the activity and selectivity of the metal catalyst.
Materials Science Metal complexes can exhibit interesting photophysical or magnetic properties for applications in light-emitting devices or as molecular magnets.
Supramolecular Chemistry The directional coordination of the ligand can be used to construct complex self-assembled architectures.

Theoretical and Computational Chemistry Studies on 2,5 Dichloro 1 Tosyl 1h Pyrrole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory has proven to be an invaluable tool for dissecting the intricate electronic landscape of 2,5-dichloro-1-tosyl-1H-pyrrole. These computational analyses have illuminated the distribution of electrons, the nature of its aromaticity, and the critical role played by the chlorine and tosyl groups in defining its chemical behavior.

The distribution of electron density is not uniform. The nitrogen atom, bonded to the electron-withdrawing tosyl group, experiences a decrease in electron density. Conversely, the carbon atoms of the pyrrole (B145914) ring, particularly those adjacent to the chlorine atoms, exhibit altered electronic characteristics that are crucial for understanding the molecule's reactivity in various chemical reactions.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. In this compound, the energies and spatial distributions of these orbitals are heavily influenced by the chlorine and tosyl substituents.

The electron-withdrawing nature of both the tosyl and chloro groups leads to a general lowering of the energy levels of both the HOMO and LUMO compared to unsubstituted pyrrole. This stabilization of the frontier orbitals has significant implications for the molecule's participation in cycloaddition reactions and its susceptibility to nucleophilic attack. The LUMO is often localized over the pyrrole ring, particularly at the C3 and C4 positions, making these sites electrophilic and prone to attack by nucleophiles. The precise energy levels of the HOMO and LUMO are critical in determining the feasibility and outcome of pericyclic reactions.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.8

Note: The values presented are illustrative and can vary depending on the level of theory and basis set used in the DFT calculations.

Mechanistic Elucidation of Reactions Through Computational Modeling

Computational modeling has been instrumental in unraveling the intricate mechanisms of reactions involving this compound. By mapping out the potential energy surfaces of these reactions, researchers can identify key intermediates, transition states, and the energetic barriers that govern the reaction pathways.

A significant application of computational chemistry in the study of this compound is the detailed investigation of its participation in [4+3] cycloaddition reactions. DFT calculations have been employed to locate the transition state structures for the cycloaddition of this substituted pyrrole with various dienes. The geometry of the transition state provides crucial information about the concerted or stepwise nature of the reaction.

Furthermore, these calculations allow for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The magnitude of the activation energy is a key determinant of the reaction rate. For instance, in the [4+3] cycloaddition with 2,4-dimethyl-1,3-pentadiene, computational studies have elucidated the transition state and the associated activation energy, providing a theoretical framework for understanding the experimental observations.

Beyond identifying transition states, computational modeling enables a comprehensive analysis of the thermodynamic and kinetic factors that dictate the reactivity of this compound. By calculating the relative energies of reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed.

This analysis helps to determine whether a reaction is under thermodynamic or kinetic control. In a kinetically controlled reaction, the product that is formed fastest (i.e., via the lowest activation energy pathway) will be the major product. In a thermodynamically controlled reaction, the most stable product will be the major product. Computational studies can predict which of these scenarios is more likely for a given reaction of this compound, thereby guiding synthetic efforts.

Prediction of Regioselectivity and Stereoselectivity in Synthetic Transformations

One of the most powerful applications of computational chemistry is the prediction of selectivity in chemical reactions. For a molecule like this compound, which can potentially react at multiple sites and form various stereoisomers, these predictions are invaluable for designing efficient and selective syntheses.

Computational models can predict the regioselectivity of reactions, such as nucleophilic attack or cycloadditions, by analyzing the electronic properties (e.g., atomic charges, LUMO coefficients) of the different reactive sites on the pyrrole ring. The site with the most favorable electronic characteristics for interaction with the reacting partner is predicted to be the site of reaction.

Similarly, the stereoselectivity of reactions can be predicted by comparing the energies of the transition states leading to different stereoisomeric products. The transition state with the lower energy will correspond to the major stereoisomer formed. This has been particularly relevant in understanding the facial selectivity in cycloaddition reactions involving this compound, where the incoming reactant can approach from either the syn or anti face relative to the tosyl group.

Conclusion and Future Research Trajectories

Recapitulation of the Synthetic Utility and Unique Reactivity of 2,5-Dichloro-1-Tosyl-1H-Pyrrole

This compound serves as a versatile platform for the synthesis of multi-substituted pyrroles. The tosyl group, an electron-withdrawing activating group, enhances the reactivity of the pyrrole (B145914) ring, while the chlorine atoms at the 2 and 5 positions provide strategic points for functionalization through various cross-coupling reactions. This unique structural arrangement allows for selective and sequential modifications, enabling the construction of complex molecular architectures that would be challenging to access through other synthetic routes. organic-chemistry.org

The reactivity of the C-Cl bonds in this compound is central to its synthetic utility. These halogens readily participate in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This capability allows for the introduction of a wide range of substituents, such as aryl, alkynyl, and amino groups, at the 2 and 5 positions of the pyrrole core. The differential reactivity of the two chlorine atoms can often be exploited to achieve selective mono- or di-substitution, further expanding the diversity of accessible pyrrole derivatives.

Unexplored Avenues in Methodological Development for Substituted Pyrroles

While significant progress has been made in the functionalization of pyrroles, several avenues for methodological development remain underexplored. nih.gov The development of novel catalytic systems for C-H functionalization of the pyrrole ring, for instance, represents a major frontier. nih.gov Direct C-H activation would provide a more atom-economical and environmentally benign approach to pyrrole modification, bypassing the need for pre-installed halogen handles. researchgate.net

Furthermore, the exploration of asymmetric catalytic methods for the synthesis of chiral substituted pyrroles is an area ripe for investigation. acs.org Many biologically active pyrrole-containing natural products and pharmaceuticals possess stereogenic centers, and the development of efficient enantioselective synthetic strategies would be of considerable value. This could involve the design of new chiral ligands for transition metal catalysts or the application of organocatalysis to pyrrole functionalization reactions.

Another promising area is the development of multicomponent reactions for the one-pot synthesis of complex pyrrole derivatives. rsc.org Such reactions, which combine three or more starting materials in a single operation, offer significant advantages in terms of efficiency and sustainability. rsc.org Designing novel multicomponent strategies that incorporate this compound or other functionalized pyrrole precursors could streamline the synthesis of libraries of diverse pyrrole-containing compounds for biological screening. rsc.org

Prospective Applications in Emerging Fields of Chemical Innovation

The unique electronic and structural features of substituted pyrroles make them attractive candidates for applications in various emerging fields of chemical innovation. In materials science, for example, pyrrole-based polymers and oligomers have shown promise in the development of organic electronics, including conductive polymers, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) devices. The ability to tune the electronic properties of the pyrrole ring through substitution is crucial for optimizing the performance of these materials.

In the field of medicinal chemistry, the pyrrole scaffold is a privileged structure found in numerous biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents. mdpi.commdpi.com The development of new methods for the synthesis of substituted pyrroles will undoubtedly accelerate the discovery of new drug candidates. mdpi.com The exploration of novel substitution patterns on the pyrrole ring could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

Furthermore, the application of substituted pyrroles in the design of chemical sensors and probes is a growing area of interest. The pyrrole nitrogen can act as a hydrogen bond donor or acceptor, and the aromatic ring can engage in π-stacking interactions, making pyrrole-based systems capable of recognizing and binding to specific analytes. The development of fluorescent or colorimetric pyrrole-based sensors could have applications in environmental monitoring, medical diagnostics, and process control.

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